N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
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Overview
Description
N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a benzoyl group substituted with chlorine and nitro groups, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The benzoyl intermediate can be synthesized by nitration of 5-chlorobenzoyl chloride, followed by purification.
Coupling with Piperidine: The benzoyl intermediate is then reacted with piperidine in the presence of a base such as triethylamine to form the desired piperidine carboxamide.
Introduction of the Tolyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-chloro-2-nitrobenzoic acid and p-tolylpiperidine.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: As a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(5-chloro-2-nitrobenzoyl)-N-(m-tolyl)piperidine-1-carboxamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is unique due to the specific combination of substituents on the benzoyl and piperidine rings, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-chloro-2-nitrobenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-14-5-8-16(9-6-14)23(20(26)22-11-3-2-4-12-22)19(25)17-13-15(21)7-10-18(17)24(27)28/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCZLYMVSDFADN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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